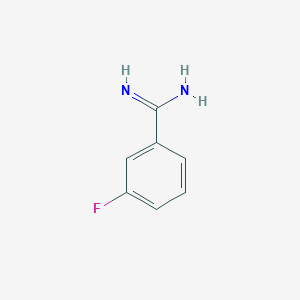

3-Fluorobenzenecarboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYGDYKLWFRCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394547 | |

| Record name | 3-fluorobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69491-64-1 | |

| Record name | 3-fluorobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Fluorobenzenecarboximidamide

This guide provides a comprehensive overview of the chemical properties of 3-Fluorobenzenecarboximidamide, targeting researchers, scientists, and professionals in drug development. It covers its physicochemical characteristics, synthetic protocols, and known biological relevance, presenting data in a structured and accessible format.

Core Chemical Properties

This compound, also known as 3-fluorobenzamidine, is a fluorinated aromatic compound with potential applications in medicinal chemistry as a building block for more complex molecules.[1] Its core structure consists of a benzene ring substituted with a fluorine atom at the meta position and a carboximidamide group.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its commonly available hydrochloride salt.

| Property | This compound | This compound Hydrochloride | Source(s) |

| IUPAC Name | This compound | This compound;hydrochloride | [2][3] |

| Synonyms | 3-Fluorobenzamidine | 3-Fluorobenzamidine HCl | [1] |

| CAS Number | 69491-64-1 | 75207-72-6 | [3] |

| Molecular Formula | C₇H₇FN₂ | C₇H₈ClFN₂ | [3] |

| Molecular Weight | 138.14 g/mol | 174.60 g/mol | [3] |

| Appearance | White solid | White solid | [1] |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| Solubility | Soluble in polar organic solvents | Not available |

Spectral Data Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (around 7.0-7.8 ppm) due to the fluorine and carboximidamide substituents on the benzene ring. The protons of the amidine group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole broadening and exchange with solvent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of both the fluorine and carboximidamide groups. The carbon of the carboximidamide group is expected to appear in the range of 160-170 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to exhibit characteristic absorption bands. Key expected vibrations include:

-

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the amidine group.

-

C=N stretching: A sharp peak around 1650 cm⁻¹ for the imine double bond.

-

C-F stretching: A strong absorption in the range of 1000-1300 cm⁻¹.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: In a mass spectrum, the molecular ion peak (M+) for this compound would be observed at an m/z of approximately 138. Fragmentation patterns would likely involve the loss of ammonia (NH₃), the cyano group (CN), and potentially the fluorine atom.

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a well-established method for the synthesis of amidines from nitriles.[3][4][5][6] This protocol details the synthesis of this compound from 3-fluorobenzonitrile.

Materials:

-

3-Fluorobenzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia gas or a solution of ammonia in ethanol

Procedure:

-

Formation of the Imino Ether Hydrochloride (Pinner Salt):

-

Dissolve 3-fluorobenzonitrile in an excess of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0°C.

-

Continue bubbling HCl until the solution is saturated and a precipitate of the ethyl 3-fluorobenzimidate hydrochloride (Pinner salt) forms.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for an extended period (12-24 hours) to ensure complete reaction.

-

Collect the precipitated Pinner salt by filtration under anhydrous conditions, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to form the Amidine:

-

Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the suspension with stirring, or add a saturated solution of ammonia in ethanol.

-

Continue the addition of ammonia until the reaction is complete (monitor by TLC or LC-MS).

-

The ammonium chloride byproduct will precipitate. Remove it by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or toluene.

-

Safety Precautions:

-

Hydrogen chloride and ammonia are corrosive and toxic gases. This procedure must be performed in a well-ventilated fume hood.

-

Anhydrous conditions are crucial for the success of the Pinner reaction. All glassware should be thoroughly dried, and anhydrous solvents should be used.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, it is recognized as a valuable scaffold in medicinal chemistry for the synthesis of various biologically active compounds.[1]

A notable example is a novel bithiophene fluorobenzamidine derivative (BFB) which has demonstrated significant antitumor activity against breast cancer in murine models.[7] This compound was shown to reduce tumor incidence and size, and its mechanism of action involves the upregulation of p53 and p21, and the downregulation of CDK1 and HER2, suggesting an induction of apoptosis and an anti-metastatic effect.[7]

While this highlights the potential of fluorobenzamidine derivatives in drug discovery, it is crucial to note that the biological activity of a derivative may not be representative of the parent this compound. Further research is needed to elucidate the intrinsic biological profile of this compound itself.

Visualizations

The following diagrams illustrate the synthetic workflow and a potential signaling pathway implicated by a derivative of this compound.

References

- 1. 4-Fluorobenzamide(824-75-9) 1H NMR spectrum [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Characteristics of 3-Fluorobenzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Fluorobenzenecarboximidamide, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its fundamental properties, experimental protocols for its synthesis and analysis, and insights into its potential biological activities through the examination of a closely related derivative.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for the free base, predicted values from validated computational models are provided alongside available data for its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂ | N/A |

| Molecular Weight | 138.14 g/mol | N/A |

| Melting Point | 164-172 °C (hydrochloride salt) | [1] |

| Boiling Point (Predicted) | 235.4 °C | N/A |

| pKa (Predicted) | 9.5 - 10.5 | N/A |

| Water Solubility (Predicted) | High | N/A |

| logP (Predicted) | 1.2 - 1.8 | N/A |

Note on Predicted Values: The predicted values for boiling point, pKa, water solubility, and logP are derived from computational algorithms and should be considered as estimates. Experimental verification is recommended for precise applications.

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a well-established method for the synthesis of amidines from nitriles. The following protocol outlines a plausible route for the preparation of this compound from 3-fluorobenzonitrile.

Workflow for the Pinner Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of the Pinner Salt: Dissolve 3-fluorobenzonitrile in anhydrous ethanol (e.g., 1 M solution) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution until saturation is achieved. The formation of a precipitate, ethyl 3-fluorobenzenecarboximidate hydrochloride (the Pinner salt), should be observed. The reaction mixture is typically stirred at low temperature for several hours to ensure complete reaction.

-

Ammonolysis: The Pinner salt is then treated with a solution of ammonia in ethanol. This is typically prepared by bubbling ammonia gas through cold anhydrous ethanol. The ammonia solution is added slowly to the suspension of the Pinner salt at 0°C. The reaction is then allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours).

-

Isolation of the Hydrochloride Salt: The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization.

-

Preparation of the Free Base: To obtain the free base, the hydrochloride salt is dissolved in water and treated with a suitable base, such as aqueous sodium hydroxide, until the solution is alkaline. The free base, which may precipitate or be extracted with an organic solvent, is then isolated and purified.

Analytical Methodology: HPLC Analysis

Due to the polar nature of the amidine functional group, High-Performance Liquid Chromatography (HPLC) analysis of this compound may benefit from derivatization to enhance its chromatographic retention and detection sensitivity, particularly when using UV-Vis detection. A common approach involves pre-column derivatization of the primary amine functionality.

Workflow for HPLC Analysis with Pre-column Derivatization

Caption: A typical workflow for the HPLC analysis of an amine-containing compound.

Detailed Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol. Create a series of calibration standards by diluting the stock solution.

-

Derivatization: In a vial, mix an aliquot of the standard or sample solution with a solution of a derivatizing agent (e.g., dansyl chloride in acetonitrile) and a basic buffer (e.g., sodium bicarbonate solution, pH 9-10). The mixture is then incubated, typically at an elevated temperature (e.g., 60°C) for a specific period (e.g., 30-60 minutes), to ensure complete derivatization.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The wavelength for UV detection will depend on the chromophore introduced by the derivatizing agent. For dansyl derivatives, excitation at around 340 nm and emission at around 525 nm would be appropriate for fluorescence detection, which generally offers higher sensitivity.

-

Biological Activity and Signaling Pathways

While specific data on the direct biological targets of this compound is limited in publicly available literature, research on a closely related derivative, a bithiophene-fluorobenzamidine (BFB), provides valuable insights into its potential anticancer activities. Studies have shown that this derivative exhibits pro-apoptotic and anti-metastatic effects in breast cancer models.

The proposed mechanism of action involves the modulation of key signaling pathways that regulate cell cycle progression, apoptosis, and metastasis. The following diagram illustrates the putative signaling pathway influenced by the bithiophene-fluorobenzamidine derivative.

Putative Signaling Pathway Modulated by a this compound Derivative

Caption: A diagram illustrating the potential signaling pathway influenced by a fluorobenzamidine derivative.

This pathway suggests that the fluorobenzamidine moiety, when incorporated into a larger molecular scaffold, can contribute to a multi-pronged attack on cancer cells by:

-

Inhibiting Cell Cycle Progression: By downregulating Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.

-

Suppressing Oncogenic Signaling: Through the inhibition of Human Epidermal Growth Factor Receptor 2 (HER2), a well-known oncogene in breast cancer.

-

Activating Tumor Suppressor Pathways: By upregulating p53, which in turn activates p21, a potent inhibitor of CDK activity.

-

Inducing Apoptosis: Through the activation of Caspase-3, a critical executioner caspase in the apoptotic cascade.

-

Modulating Hormone Response: By upregulating Estrogen Receptor Alpha (ESR-α), which could be significant in the context of hormone-receptor-positive breast cancers.

It is important to note that while this provides a strong indication of the potential biological relevance of the 3-fluorobenzamidine scaffold, further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by this compound itself.

References

An In-depth Technical Guide to 3-Fluorobenzenecarboximidamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorobenzenecarboximidamide, also known as 3-Fluorobenzamidine. While direct research on this compound is limited, its significance as a chemical intermediate is highlighted by the potent biological activity of its derivatives. This document details its chemical identity, a probable synthetic route, and available physicochemical properties. Furthermore, it presents a detailed case study on a promising antitumor derivative, bithiophene-fluorobenzamidine, including quantitative data and experimental protocols to support further research and development.

Compound Identification and Structure

This compound is an aromatic organic compound containing a fluorine atom at the meta position of the benzene ring and a carboximidamide (amidine) functional group. It is most commonly available and handled as its hydrochloride salt to improve stability.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound hydrochloride |

| Synonyms | 3-Fluorobenzamidine hydrochloride, 3-Fluorobenzene-1-carboximidamide hydrochloride |

| CAS Number | 75207-72-6 |

| Molecular Formula | C₇H₈ClFN₂ |

| Molecular Weight | 174.60 g/mol |

| SMILES | C1=CC(=CC(=C1)F)C(=N)N.Cl |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound hydrochloride are not extensively published. The following table summarizes available information, primarily from chemical suppliers.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White powder | Chem-Impex |

| Melting Point | 164-172 °C | Chem-Impex[1] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |

| Storage | Room Temperature | Chem-Impex[1] |

Synthesis of this compound Hydrochloride

The most probable and widely used method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.

Pinner Reaction Pathway

Caption: Pinner reaction for the synthesis of this compound.

Experimental Protocol (Representative)

Materials:

-

3-Fluorobenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride gas

-

Anhydrous ammonia gas

Procedure:

-

Formation of the Pinner Salt:

-

A solution of 3-fluorobenzonitrile in anhydrous ethanol and anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored for the precipitation of the ethyl 3-fluorobenzimidate hydrochloride (Pinner salt).

-

After the reaction is complete, the precipitate is filtered under anhydrous conditions, washed with anhydrous diethyl ether, and dried in a vacuum desiccator.

-

-

Formation of the Amidine:

-

The dried Pinner salt is suspended in anhydrous ethanol in a flask cooled in an ice bath.

-

Anhydrous ammonia gas is passed through the suspension with stirring. The reaction progress is monitored until the Pinner salt is consumed.

-

The ammonium chloride byproduct is removed by filtration.

-

The ethanolic solution of this compound is then treated with a calculated amount of ethanolic HCl to precipitate the hydrochloride salt.

-

The resulting solid, this compound hydrochloride, is collected by filtration, washed with cold anhydrous ethanol, and dried under vacuum.

-

Biological Activity and Therapeutic Potential: A Case Study of Bithiophene-Fluorobenzamidine (BFB)

The primary interest in this compound for drug development professionals lies in its use as a building block for more complex, biologically active molecules. A notable example is bithiophene-fluorobenzamidine (BFB) , a derivative that has demonstrated significant antitumor activity.

A study investigated the efficacy of BFB against breast cancer induced by 7,12-dimethylbenz(a)anthracene (DMBA) in female Swiss mice. The results indicated that BFB possesses potent antitumor, pro-apoptotic, and anti-metastatic properties.

Quantitative Data on Antitumor Activity

The following tables summarize the key quantitative findings from the study on BFB's efficacy compared to the control (DMBA-treated) and tamoxifen (TAM), a standard hormonal therapy.

Table 3: In Vivo Antitumor Efficacy of BFB

| Parameter | DMBA Group | DMBA + TAM | DMBA + BFB |

| Tumor Incidence Reduction | - | ~30% | ~88% |

| Tumor Multiplicity Reduction | - | ~16% | ~41% |

| Tumor Size Reduction | - | -12% (increase) | ~76% |

| Mortality Rate Reduction | - | ~4.8% | ~38.1% |

Table 4: In Vitro Pro-Apoptotic Activity of BFB in MCF-7 Cells

| Cell Population | Control | BFB-Treated | Fold Increase |

| Early Apoptotic Cells | 0% | 47.4% | - |

| Late Apoptotic Cells | 0.4% | 13.9% | - |

| Total Apoptotic Cells | 0.4% | 61.3% | ~153-fold |

| Necrotic Cells | 0.1% | 0.2% | ~2-fold |

Experimental Protocols for Biological Evaluation

The following are summaries of the key experimental protocols used to evaluate the biological activity of BFB.

4.2.1. Animal Study for In Vivo Antitumor Activity

-

Model: Breast cancer induced by 7,12-dimethylbenz(a)anthracene (DMBA) in female Swiss mice.

-

Groups:

-

Control

-

BFB-treated

-

DMBA-treated

-

DMBA + Tamoxifen (TAM)

-

DMBA + BFB

-

-

Procedure:

-

Breast cancer was induced using DMBA.

-

Treatments with TAM or BFB were administered after tumor development.

-

Tumor incidence, multiplicity, and size were monitored and measured.

-

At the end of the study, mammary glands or tumors were collected for histological analysis and quantitative real-time PCR (qRT-PCR) to assess the expression of key genes involved in cell cycle and apoptosis (e.g., CDK1, HER2, p53, p21, ESR-α, and CAS3).

-

4.2.2. Apoptosis Assay (In Vitro)

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Method: Annexin V-PE and Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

MCF-7 cells were seeded in 6-well plates.

-

Cells were treated with either DMSO (vehicle control) or BFB (1.06 µM) for 48 hours.

-

After incubation, cells were harvested, washed, and stained with Annexin V-PE and PI.

-

The stained cells were analyzed by a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

-

4.2.3. Wound Healing (Scratch) Assay for Anti-Metastatic Activity (In Vitro)

-

Cell Line: MCF-7 cells.

-

Procedure:

-

A confluent monolayer of MCF-7 cells was created in a culture plate.

-

A "scratch" or "wound" was made in the monolayer with a pipette tip.

-

The cells were treated with BFB.

-

The rate of cell migration to close the wound was observed and photographed at different time points.

-

The wound size was measured using image analysis software (e.g., ImageJ) to determine the migration rate.

-

Logical Workflow for Biological Evaluation

References

Spectral Data Analysis of 3-Fluorobenzenecarboximidamide: A Technical Guide

Disclaimer: Publicly available, experimentally verified spectral data for 3-Fluorobenzenecarboximidamide is limited. This guide presents a detailed analysis of its close structural analog, 3-Fluorobenzamide, to provide a predictive yet comprehensive spectral overview for researchers, scientists, and drug development professionals. All presented data pertains to 3-Fluorobenzamide unless otherwise stated.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of synthesized compounds. This guide provides an in-depth look at the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds, using 3-Fluorobenzamide as a primary reference.

Predicted Spectral Data for 3-Fluorobenzamide

The following tables summarize the expected spectral data for 3-Fluorobenzamide based on available information for closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluorobenzamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 1H | Ar-H |

| ~7.6-7.7 | m | 1H | Ar-H |

| ~7.4-7.5 | m | 1H | Ar-H |

| ~7.2-7.3 | m | 1H | Ar-H |

| ~7.5 (broad) | s | 1H | -NH |

| ~8.0 (broad) | s | 1H | -NH |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluorobenzamide

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~136 (d) | Ar-C |

| ~130 (d) | Ar-CH |

| ~124 (d) | Ar-CH |

| ~120 (d) | Ar-CH |

| ~115 (d) | Ar-CH |

Note: The chemical shifts for the aromatic protons and carbons are approximate and will exhibit complex splitting patterns due to fluorine-hydrogen and fluorine-carbon coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 3-Fluorobenzamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3150 | Strong, Broad | N-H stretch (amide) |

| 1660-1680 | Strong | C=O stretch (amide I) |

| 1600-1620 | Medium | N-H bend (amide II) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-N stretch |

| 1100-1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Fluorobenzamide (C₇H₆FNO), the expected molecular weight is approximately 139.13 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for 3-Fluorobenzamide

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular ion) |

| 123 | [M-NH₂]⁺ |

| 95 | [C₆H₄F]⁺ |

| 75 | [C₅H₄F]⁺ |

Experimental Protocols

While specific protocols for this compound were not found, the following are generalized, standard procedures for obtaining high-quality spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Longer acquisition times are generally required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The mass range should be set to cover the expected molecular weight of the compound.

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

References

An In-Depth Technical Guide to 3-Fluorobenzenecarboximidamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzenecarboximidamide, a fluorinated aromatic amidine, has emerged as a valuable building block in medicinal chemistry. Its structural features, particularly the presence of a fluorine atom and a reactive carboximidamide group, have made it a key intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key physicochemical and biological properties of this compound. It includes detailed experimental protocols for its synthesis and characterization, quantitative data, and a discussion of its role in the development of enzyme inhibitors.

Introduction

This compound, also known as 3-fluorobenzamidine, is an organic compound with the chemical formula C₇H₇FN₂.[] The presence of a fluorine atom on the benzene ring can significantly alter the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive moiety in drug design. The carboximidamide functional group, a nitrogen analog of a carboxylic acid, is a strong basic group and can participate in various chemical reactions, making it a versatile synthon.

This guide will delve into the historical context of its synthesis, present its known physicochemical and biological data in a structured format, provide detailed experimental methodologies, and explore its applications in medicinal chemistry.

Discovery and History

While a definitive seminal publication marking the first-ever synthesis of this compound is not readily apparent in a singular, widely cited source, its preparation logically follows from well-established synthetic methodologies for amidines. The Pinner reaction, first described by Adolf Pinner in 1877, provides a classic and robust route to amidines from nitriles.[2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.[2][3][4]

It is highly probable that this compound was first synthesized via the Pinner reaction, utilizing 3-fluorobenzonitrile as the starting material. The availability of fluorinated aromatic compounds increased significantly throughout the 20th century, paving the way for the synthesis of a wide array of fluorinated derivatives, including this compound, for various research and development purposes.

The primary significance of this compound in the scientific literature and patent landscape lies in its role as a key intermediate in the synthesis of biologically active molecules, particularly enzyme inhibitors.

Physicochemical Properties

Quantitative data for this compound and its commonly used hydrochloride salt are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 69491-64-1 |

| Molecular Formula | C₇H₇FN₂ |

| Molecular Weight | 138.14 g/mol |

Table 2: Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 75207-72-6 |

| Molecular Formula | C₇H₈ClFN₂ |

| Molecular Weight | 174.60 g/mol [5][6] |

| Melting Point | 164-172 °C[7] |

| Appearance | White powder[7] |

| Purity | ≥ 99% (HPLC)[7] |

| pKa (Predicted) | 9.87 ± 0.60 |

Experimental Protocols

Synthesis of this compound Hydrochloride via Pinner Reaction

This protocol describes a general method for the synthesis of this compound hydrochloride from 3-fluorobenzonitrile based on the principles of the Pinner reaction.

Experimental Workflow

Caption: Workflow for the Pinner synthesis of this compound HCl.

Materials:

-

3-Fluorobenzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride Gas

-

Anhydrous Ammonia

-

Anhydrous Diethyl Ether

Procedure:

-

A solution of 3-fluorobenzonitrile in anhydrous ethanol is cooled to 0-5 °C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution with stirring. The reaction is monitored for the formation of a precipitate, the ethyl 3-fluorobenzimidate hydrochloride (Pinner salt).

-

After the reaction is complete, the excess hydrogen chloride is removed by purging with dry nitrogen.

-

A solution of anhydrous ammonia in ethanol is added to the suspension of the Pinner salt at 0-5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting precipitate of ammonium chloride is removed by filtration.

-

The filtrate, containing the this compound, is treated with a stoichiometric amount of ethanolic HCl to precipitate the hydrochloride salt.

-

The precipitated this compound hydrochloride is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom, and broad signals for the -NH₂ and =NH protons of the amidinium group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The signal for the amidine carbon will also be present.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the benzene ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound hydrochloride would be expected to exhibit the following characteristic absorption bands:

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ and =NH groups.

-

C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the C=N double bond in the amidinium ion.

-

C-F stretching: A strong absorption in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (C₇H₇FN₂) and characteristic fragmentation patterns.

Biological Activity

Substituted benzamidines are a well-known class of compounds that exhibit a range of biological activities, most notably as inhibitors of serine proteases.[8] The amidine group can mimic the protonated side chain of arginine and lysine, allowing these compounds to bind to the S1 pocket of enzymes like trypsin, thrombin, and plasmin.[8]

While specific quantitative biological activity data for this compound is not extensively reported in publicly available literature, its use as a synthetic intermediate for more complex inhibitors suggests that its intrinsic activity may be modest, but its structural scaffold is crucial for the development of potent and selective inhibitors. The 3-fluoro substitution can influence binding affinity and selectivity compared to unsubstituted benzamidine.[8]

A recent study highlighted the pro-apoptotic and anti-metastatic activities of a bithiophene-fluorobenzamidine derivative in breast cancer cells, demonstrating the potential of incorporating the fluorobenzamidine moiety into larger molecules to achieve significant anticancer effects.[9]

Signaling Pathway

The primary mechanism of action for many benzamidine-based drugs is through the competitive inhibition of serine proteases.

Caption: Competitive inhibition of a serine protease by this compound.

Applications in Drug Development

This compound serves as a critical starting material or intermediate in the synthesis of a variety of pharmaceutical agents. Its utility is particularly notable in the development of:

-

Anticoagulants: As inhibitors of thrombin and other coagulation factors.

-

Anticancer agents: Targeting proteases involved in tumor progression and metastasis.

-

Antiviral agents: As scaffolds for the design of protease inhibitors for viral replication.

-

Anti-inflammatory drugs: By inhibiting proteases involved in inflammatory cascades.

The incorporation of the 3-fluorobenzamidine moiety allows medicinal chemists to fine-tune the pharmacological properties of lead compounds to improve efficacy, selectivity, and pharmacokinetic profiles.

Conclusion

This compound, while not a therapeutic agent in itself, holds a significant place in the history and practice of medicinal chemistry. Its synthesis, likely first achieved through the venerable Pinner reaction, has provided researchers with a versatile tool for the construction of complex and potent enzyme inhibitors. The strategic placement of the fluorine atom imparts desirable properties that continue to be exploited in modern drug discovery. This technical guide has provided a consolidated resource on the discovery, synthesis, properties, and applications of this important chemical entity, aiming to support the ongoing efforts of researchers in the development of novel therapeutics.

References

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. Pinner Reaction [drugfuture.com]

- 5. scbt.com [scbt.com]

- 6. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Insights into 3-Fluorobenzenecarboximidamide: A Technical Guide

Introduction

3-Fluorobenzenecarboximidamide, a member of the benzamidine family of compounds, holds significant interest for researchers in medicinal chemistry and drug development. Benzamidines are recognized as a "privileged scaffold" due to their ability to act as bioisosteres of guanidines, enabling them to interact with a wide range of biological targets, including enzymes such as serine proteases. The introduction of a fluorine atom to the benzene ring can substantially alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile as a therapeutic agent.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound. This section outlines the known synthesis methods and spectroscopic data.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a nitrile with a source of ammonia, often facilitated by an organoaluminum reagent.

Protocol:

-

To a solution of ammonium chloride (8.24 mmol) in toluene (10 mL) at room temperature, add trimethylaluminum (2.0 M solution in toluene, 8.24 mmol).

-

Stir the resulting mixture for 1.5 hours at room temperature.

-

Add 3-fluorobenzonitrile (28.9 mmol) to the reaction mixture.

-

Heat the mixture to 85°C and maintain for 9 hours.

-

Upon completion of the reaction, pour the solution into a mixture of chloroform (200 mL) and silica gel (200 g) and filter.

-

Wash the residue with methanol (100 mL).

-

Concentrate the filtrate under reduced pressure to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The chemical shifts are influenced by the solvent used for analysis.

| Solvent | ¹H NMR Data (δ, ppm) |

| CDCl₃ | 8.25 (1H, d, J=8.0 Hz), 8.15 (1H, m), 7.45 (1H, m), 7.18 (1H, m) |

| CD₃OD | 7.71-7.44 (4H, m) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Proposed FT-IR Spectroscopy Protocol:

-

Prepare a sample of this compound as a KBr pellet or a thin film.

-

Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Record the transmittance or absorbance as a function of wavenumber.

-

Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table of Expected Characteristic FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amidine) | Stretching | 3400-3100 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C=N (Imine) | Stretching | 1680-1620 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium |

| C-N | Stretching | 1350-1200 | Medium |

| C-F | Stretching | 1250-1020 | Strong |

| C-H (Aromatic) | Bending (out-of-plane) | 900-675 | Strong |

Theoretical Studies

To date, comprehensive theoretical studies specifically detailing the molecular geometry, vibrational frequencies, and electronic properties of this compound have not been published. However, computational chemistry provides a powerful tool to predict these properties. A standard protocol for such a study is outlined below, along with illustrative data based on expectations for a molecule of this nature.

Proposed Computational Protocol

Density Functional Theory (DFT) is a robust method for investigating the properties of organic molecules.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: DFT with a suitable functional, such as B3LYP or ωB97X-D.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style basis set such as cc-pVTZ.

-

Geometry Optimization: Perform a full geometry optimization of the molecule to find its lowest energy conformation.

-

Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.

-

Electronic Properties: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic structure and reactivity.

Illustrative Theoretical Data

The following tables present hypothetical, yet realistic, data that would be expected from a DFT calculation on this compound.

Table of Predicted Bond Lengths and Angles (Illustrative):

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-F | 1.35 |

| C=N | 1.28 | |

| C-N | 1.36 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| Bond Angle (°) | C-C-F | 119.5 |

| C-C-C(N) | 120.5 | |

| C-(C=N)-N | 122.0 |

Table of Predicted Vibrational Frequencies (Illustrative):

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Corresponding Experimental Region |

| N-H Asymmetric Stretch | 3450 | 3400-3300 |

| N-H Symmetric Stretch | 3330 | 3300-3200 |

| Aromatic C-H Stretch | 3080-3050 | 3100-3000 |

| C=N Stretch | 1655 | 1680-1620 |

| Aromatic C=C Stretch | 1590, 1480 | 1600-1450 |

| N-H Bend | 1560 | 1650-1550 |

| C-F Stretch | 1230 | 1250-1020 |

Visualizations

The study of molecules like this compound is often geared towards their potential as therapeutic agents. The following diagram illustrates a typical computational workflow for evaluating a small molecule as a potential enzyme inhibitor.

Caption: A logical workflow for the computational assessment of a candidate molecule as a potential enzyme inhibitor.

Conclusion

This compound represents a molecule of significant interest in the field of medicinal chemistry. While experimental data is currently limited, primarily to synthesis and NMR characterization from patent literature, this guide provides a comprehensive framework for its further study. The proposed experimental and theoretical protocols offer a roadmap for researchers to fully characterize its structural, vibrational, and electronic properties. The absence of in-depth academic studies on this molecule highlights a knowledge gap and an opportunity for future research to contribute valuable data to the scientific community, potentially accelerating the development of new therapeutics based on the fluorinated benzamidine scaffold.

A Technical Guide to Quantum Chemical Calculations for 3-Fluorobenzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzenecarboximidamide is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active compounds. Quantum chemical calculations offer a powerful, non-experimental approach to understanding its molecular properties, including geometry, electronic structure, and reactivity. This technical guide outlines the standard computational methodologies for a thorough quantum chemical analysis of this compound.

Computational Methodology

The primary method for quantum chemical calculations on molecules of this nature is Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and reliable hybrid functional for such studies.

Software

Gaussian suite of programs is a standard software package for these calculations.

Basis Sets

For accurate results, Pople-style basis sets are commonly employed. Typical choices include:

-

6-31++G(d,p): A good starting point for geometry optimization and vibrational frequency calculations.

-

6-311++G(d,p): A larger basis set for more accurate energy and electronic property calculations.

General Workflow

A typical workflow for the quantum chemical analysis of this compound is as follows:

Data Presentation

The following tables summarize the types of quantitative data that would be generated for this compound, with illustrative values taken from studies on 3-fluorobenzamide.

Optimized Geometrical Parameters

The optimized molecular structure provides bond lengths and angles.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.39 | - |

| C2-C3 | 1.38 | - |

| C3-C4 | 1.38 | - |

| C4-C5 | 1.39 | - |

| C5-C6 | 1.39 | - |

| C6-C1 | 1.40 | - |

| C3-F | 1.36 | - |

| C1-C(O)NH2 | 1.50 | - |

| C-O | 1.23 | - |

| C-N | 1.36 | - |

| N-H1 | 1.01 | - |

| N-H2 | 1.02 | - |

| C2-C1-C6 | - | 120.1 |

| C1-C2-C3 | - | 120.0 |

| C2-C3-C4 | - | 119.9 |

| C3-C4-C5 | - | 120.1 |

| C4-C5-C6 | - | 119.9 |

| C5-C6-C1 | - | 120.0 |

| F-C3-C2 | - | 118.5 |

| F-C3-C4 | - | 118.5 |

| C1-C(O)-N | - | 117.5 |

| O-C-N | - | 122.5 |

| H1-N-H2 | - | 118.0 |

Note: The table presents hypothetical data for this compound based on typical values for similar molecules.

Thermodynamic Properties

Thermodynamic parameters can be calculated from the vibrational frequencies.

| Property | Value |

| Zero-point vibrational energy (kcal/mol) | 74.5 - 74.8 |

| Rotational constants (GHz) | 1.5 - 2.5 |

| Dipole Moment (Debye) | 2.3 - 2.4 |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

| Parameter | Energy (eV) |

| HOMO | -7.0 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

Experimental and Computational Protocols

Geometry Optimization

The initial 3D structure of this compound is drawn using molecular modeling software. This structure is then optimized using the B3LYP functional with the 6-31++G(d,p) basis set to find the global minimum on the potential energy surface.

Vibrational Frequency Analysis

Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These frequencies can be compared with experimental FT-IR and FT-Raman spectra.

Natural Bond Orbital (NBO) Analysis

NBO analysis is performed to investigate charge transfer and hyperconjugative interactions within the molecule. This provides insights into the stability of the molecule arising from these interactions.

Molecular Electrostatic Potential (MEP)

The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential. This helps in identifying the sites for electrophilic and nucleophilic attack.

Signaling Pathway and Drug Development Implications

While this compound itself may not have a defined signaling pathway, its derivatives are often investigated as enzyme inhibitors. The computational data, particularly the MEP and HOMO-LUMO analysis, can inform the design of derivatives that can interact with specific biological targets.

Preliminary Biological Screening of 3-Fluorobenzenecarboximidamide: A Literature Review

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data regarding the preliminary biological screening of 3-Fluorobenzenecarboximidamide. While research exists on the synthesis and biological evaluation of various structurally related compounds and derivatives, no dedicated studies detailing a broad biological activity profile for this compound could be identified.

This technical guide aims to provide a framework for such a screening by outlining common experimental protocols and data presentation formats used in the evaluation of novel chemical entities. The methodologies and visualizations presented below are based on established practices in drug discovery and chemical biology for analogous compounds.

Hypothetical Screening Workflow

A typical preliminary biological screening cascade for a novel compound like this compound would involve a series of in vitro assays to assess its potential therapeutic effects and liabilities.

Caption: A generalized workflow for the biological screening and development of a novel chemical compound.

Data Presentation: Structuring Quantitative Results

In the event that biological data for this compound becomes available, it should be organized into clear and concise tables. This allows for easy comparison of activities across different assays and against reference compounds.

Table 1: Hypothetical In Vitro Anticancer Screening Data

| Cell Line | Assay Type | Parameter | This compound | Doxorubicin (Reference) |

| MCF-7 | Cytotoxicity | IC₅₀ (µM) | Data Not Available | 0.8 ± 0.1 |

| A549 | Cytotoxicity | IC₅₀ (µM) | Data Not Available | 1.2 ± 0.3 |

| HeLa | Cytotoxicity | IC₅₀ (µM) | Data Not Available | 0.5 ± 0.05 |

Table 2: Hypothetical Antimicrobial Screening Data

| Organism | Assay Type | Parameter | This compound | Ciprofloxacin (Reference) |

| E. coli | Broth Microdilution | MIC (µg/mL) | Data Not Available | 0.015 |

| S. aureus | Broth Microdilution | MIC (µg/mL) | Data Not Available | 0.25 |

| C. albicans | Broth Microdilution | MIC (µg/mL) | Data Not Available | 0.5 |

Experimental Protocols: Standard Methodologies

The following are detailed, generalized protocols for key experiments that would be essential in a preliminary biological screening campaign.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Prepare an inoculum of the test microorganism in a suitable broth to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Analysis: A Hypothetical Example

Should this compound demonstrate activity in a specific cellular context, further investigation into its mechanism of action would be warranted. This often involves mapping its effects on known signaling pathways. The following diagram illustrates a hypothetical scenario where the compound inhibits a key kinase in a cancer-related pathway.

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Conclusion

While there is a notable absence of specific biological screening data for this compound in the current scientific literature, this guide provides a comprehensive framework for how such an investigation could be structured. The outlined experimental protocols, data presentation formats, and visualization approaches represent standard practices in the field of drug discovery. Further research is necessary to elucidate the potential biological activities of this compound.

Methodological & Application

Application Notes and Protocols: 3-Fluorobenzenecarboximidamide in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the use of 3-Fluorobenzenecarboximidamide as a key building block in the synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for potential application in cancer immunotherapy.

Introduction

This compound is a valuable reagent in medicinal chemistry, primarily utilized as a precursor for the synthesis of bioactive molecules. The incorporation of a fluorine atom can significantly enhance the pharmacokinetic and physicochemical properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity to target proteins. One of the most significant applications of this compound is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.

IDO1 is overexpressed in many tumors and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites like kynurenine. This suppression of the immune system allows cancer cells to evade immune destruction. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

Application Note 1: Synthesis of a Diaryl Urea-Based IDO1 Inhibitor

This application note describes the use of this compound hydrochloride in the synthesis of a potent diaryl urea-based IDO1 inhibitor. The 3-fluorobenzamidine moiety serves as a key structural element for interaction with the target enzyme.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process, beginning with the protection of this compound, followed by a series of coupling reactions to construct the final diaryl urea compound.

Caption: Synthetic workflow for the preparation of a diaryl urea-based IDO1 inhibitor.

Experimental Protocol: Synthesis of N'-(4-(3-(3-fluorobenzamidin-1-yl)propyl)piperazin-1-yl)-N-(3-chloro-4-fluorophenyl)urea

Materials:

-

This compound hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

1-Bromo-3-chloropropane

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

3-Chloro-4-fluorophenyl isocyanate

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Step 1: Boc Protection of this compound

-

To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-fluorobenzamidine.

Step 2: Alkylation

-

To a solution of N-Boc-3-fluorobenzamidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add 1-bromo-3-chloropropane (1.5 eq) and stir the reaction at 60 °C for 16 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield Intermediate 1.

Step 3: Coupling with Piperazine

-

To a solution of Intermediate 1 (1.0 eq) in acetonitrile, add piperazine (3.0 eq) and potassium carbonate (2.0 eq).

-

Reflux the mixture for 24 hours.

-

Cool the reaction, filter, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain Intermediate 2.

Step 4: Urea Formation

-

To a solution of Intermediate 2 (1.0 eq) in DCM, add 3-chloro-4-fluorophenyl isocyanate (1.1 eq) at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

Step 5: Deprotection

-

Dissolve the crude product from Step 4 in DCM and add trifluoroacetic acid (10 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture and triturate with diethyl ether to precipitate the final product.

-

Filter and dry the solid to obtain N'-(4-(3-(3-fluorobenzamidin-1-yl)propyl)piperazin-1-yl)-N-(3-chloro-4-fluorophenyl)urea as a TFA salt.

Application Note 2: Biological Evaluation of IDO1 Inhibitors

This application note provides protocols for the in vitro evaluation of compounds synthesized using this compound for their ability to inhibit IDO1 enzyme activity.

Signaling Pathway

IDO1 catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine, leading to T-cell suppression. IDO1 inhibitors block this process, restoring T-cell function.

Application Notes and Protocols: 3-Fluorobenzenecarboximidamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-fluorobenzenecarboximidamide and its derivatives in drug discovery. The following sections outline its application in the development of inhibitors for Monoamine Oxidase B (MAO-B), as anticancer agents, and as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5).

Application 1: Inhibition of Monoamine Oxidase B (MAO-B)

The 3-fluorobenzoyl moiety, a close derivative of this compound, is a key pharmacophore in a potent and selective inhibitor of human Monoamine Oxidase B (MAO-B). MAO-B is a critical enzyme in the catabolism of dopamine and other neurotransmitters. Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[1][2][3]

Lead Compound

A notable example is N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide , which has demonstrated high inhibitory activity and selectivity for MAO-B.[1][4]

Quantitative Data

| Compound | Target | IC50 (µM) | Ki (nM) | Inhibition Mode | Selectivity Index (SI) vs MAO-A | Reference |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 | 94.52 | Competitive | >120 | [1][4] |

| 4b (related derivative) | MAO-B | 1.65 | - | - | >60 | [1][4] |

| Rasagiline (Reference drug) | MAO-B | - | - | - | >50 | [1][4] |

Signaling Pathway: Dopamine Metabolism by MAO-B

MAO-B, located on the outer mitochondrial membrane, plays a crucial role in the degradation of dopamine.[5][6][7] Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.[6] This is particularly beneficial in conditions characterized by dopaminergic neuron loss, such as Parkinson's disease.[2][3]

References

- 1. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 3-Fluorobenzenecarboximidamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-Fluorobenzenecarboximidamide and its N-substituted derivatives, which are valuable scaffolds in medicinal chemistry. The protocols include the classical Pinner reaction and a modern copper-catalyzed approach. Additionally, the potential application of these derivatives as anticancer agents is highlighted, with a focus on their role in modulating key signaling pathways in breast cancer.

Introduction

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The amidine functional group is a key pharmacophore in many biologically active compounds, serving as a versatile building block for the synthesis of various heterocyclic systems. This application note details two primary methods for the synthesis of these valuable compounds, starting from 3-fluorobenzonitrile.

Data Presentation

Table 1: Summary of Synthetic Protocols

| Protocol | Starting Material | Key Reagents | Product | Reported Yield |

| Protocol 1: Pinner Reaction (Unsubstituted) | 3-Fluorobenzonitrile | Ethanolic HCl, Ammonia | This compound Hydrochloride | ~97% (general) |

| Protocol 2: Pinner Reaction (N-Aryl) | 3-Fluorobenzonitrile | Ethanolic HCl, Substituted Aniline | N-Aryl-3-fluorobenzenecarboximidamide | Not specified |

| Protocol 3: Copper-Catalyzed Synthesis (N-Aryl) | 3-Fluorobenzonitrile | Diaryliodonium salt, Copper(II) triflate | N-Aryl-3-fluorobenzamide (via ketenimine hydrolysis) | Up to 85% |

Table 2: Biological Activity of a Representative Fluorobenzamidine Derivative (BFB)

| Activity Metric | Observation |

| Tumor Incidence Reduction (in vivo) | ~88% reduction in DMBA-induced mammary tumors |

| CDK1 and HER2 Expression (in vivo) | Significant downregulation |

| p53, p21, ESR-α, and CAS3 Expression (in vivo) | Significant upregulation |

| Apoptosis (in vitro, MCF-7 cells) | Increased early apoptotic cells to 47.4% and late apoptotic cells to 13.9% |

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Pinner Reaction

This protocol describes the synthesis of the unsubstituted this compound hydrochloride.

Materials:

-

3-Fluorobenzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride (gas)

-

Ammonia (gas)

-

Ammonium Carbonate

-

Ethyl Acetate

-

Reaction vessel with a gas inlet and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Formation of the Pinner Salt (Ethyl 3-fluorobenzimidate hydrochloride):

-

Charge a flame-dried reaction vessel with anhydrous ethanol.

-

Cool the ethanol to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the cold ethanol until saturation to prepare ethanolic HCl.

-

Slowly add 3-fluorobenzonitrile (1.0 eq) to the cold ethanolic HCl solution under stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 40°C for 6-12 hours, monitoring the reaction by TLC. The reaction must be protected from moisture.

-

Upon completion, cool the mixture to 0-5°C. The Pinner salt may precipitate and can be isolated by filtration under anhydrous conditions, or used directly in the next step.

-

-

Formation of this compound Hydrochloride:

-

Cool the reaction mixture containing the Pinner salt to 0-5°C.

-

Purge the mixture with anhydrous ammonia gas until the pH is ≥ 8.[1]

-

Add ammonium carbonate (3.7 eq) to the basified mixture.[1]

-

Warm the reaction to 30°C and stir for 10-16 hours.[1]

-

Filter the reaction mixture to remove inorganic salts, washing the solid with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of hot ethanol and add ethyl acetate to induce crystallization.

-

Cool the solution to room temperature, then in an ice bath to maximize precipitation.

-

Filter the crystalline product, wash with cold ethyl acetate, and dry under vacuum to yield this compound hydrochloride. A general yield for this type of reaction is reported to be around 97%.[1]

-

Protocol 2: Synthesis of N-Aryl-3-fluorobenzenecarboximidamide Derivatives via Pinner Reaction

This protocol is an adaptation of the Pinner reaction for the synthesis of N-substituted derivatives.

Materials:

-

Ethyl 3-fluorobenzimidate hydrochloride (Pinner salt from Protocol 1)

-

Substituted Aniline (e.g., aniline, p-toluidine)

-

Anhydrous solvent (e.g., ethanol, chloroform)

-

Triethylamine (or other non-nucleophilic base)

Procedure:

-

Suspend the prepared ethyl 3-fluorobenzimidate hydrochloride (1.0 eq) in anhydrous ethanol.

-

Add the substituted aniline (1.0-1.2 eq) to the suspension.

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride and facilitate the reaction.

-

Stir the mixture at room temperature or gentle heat (40-50°C) for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter if a precipitate (triethylamine hydrochloride) has formed.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the N-aryl-3-fluorobenzenecarboximidamide derivative.

Protocol 3: Copper-Catalyzed Synthesis of N-Aryl-3-fluorobenzamides

This protocol describes a modern approach that can lead to N-aryl amides, which are structurally related to amidines and can be formed through a proposed ketenimine intermediate from the nitrile.

Materials:

-

3-Fluorobenzonitrile

-

Diphenyliodonium triflate (or other diaryliodonium salt)

-

Copper(II) triflate (Cu(OTf)₂)

-

Cesium Carbonate (Cs₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Reaction tube suitable for heating

Procedure:

-

In a reaction tube, combine 3-fluorobenzonitrile (1.0 eq), diphenyliodonium triflate (1.2 eq), Cu(OTf)₂ (10 mol%), and Cs₂CO₃ (2.0 eq).

-

Add anhydrous dichloromethane as the solvent.

-

Seal the tube and heat the reaction mixture to 80°C for 2-4 hours, with stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove insoluble salts and the copper catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-phenyl-3-fluorobenzamide. The reaction proceeds through a proposed ketenimine intermediate which is hydrolyzed upon workup.

Visualizations

Synthetic Workflow

References

Application Notes and Protocols: 3-Fluorobenzenecarboximidamide as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzenecarboximidamide is a small molecule with potential therapeutic applications as an enzyme inhibitor. While specific enzyme targets for this compound are still under investigation, its structural features suggest it may interact with the active sites of various enzymes, particularly those that recognize amidine groups, such as serine proteases or other hydrolases. These application notes provide a generalized framework and protocols for evaluating the inhibitory potential of this compound against a hypothetical enzyme target, here exemplified by a generic serine protease.

Hypothetical Target: Serine Protease X

For the purpose of these notes, we will consider the inhibitory activity of this compound against a hypothetical serine protease, "Serine Protease X," which may be involved in a disease-relevant signaling pathway.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes hypothetical quantitative data for the inhibition of Serine Protease X by this compound. This data is for illustrative purposes to guide researchers in presenting their findings.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| This compound | Serine Protease X | 5.2 | 2.8 | Competitive |

| Control Inhibitor (Aprotinin) | Serine Protease X | 0.1 | 0.05 | Competitive |

Experimental Protocols

In Vitro Enzyme Inhibition Assay for Serine Protease X

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against Serine Protease X.

Materials:

-

Serine Protease X (e.g., from human plasma or recombinant)

-

This compound

-

Chromogenic substrate for Serine Protease X (e.g., N-p-Tosyl-Gly-Pro-Arg p-nitroanilide)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the compound in Assay Buffer.

-

In a 96-well plate, add 10 µL of each compound dilution. For the control, add 10 µL of Assay Buffer with DMSO.

-

Add 70 µL of Assay Buffer to all wells.

-

Add 10 µL of Serine Protease X solution (final concentration, e.g., 10 nM) to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration, e.g., 200 µM).

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Mode of Inhibition

This protocol outlines the steps to determine the mode of inhibition (e.g., competitive, non-competitive) of this compound.

Procedure:

-

Perform the enzyme inhibition assay as described above, but vary the concentration of the chromogenic substrate (e.g., from 0.5 to 5 times the Km value).

-

For each substrate concentration, measure the reaction rates at different concentrations of this compound.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

-

Analyze the plot:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving Serine Protease X. Inhibition of this protease by this compound could modulate downstream cellular responses.

Caption: Hypothetical signaling pathway of Serine Protease X.

Experimental Workflow

This diagram outlines the general workflow for screening and characterizing a potential enzyme inhibitor like this compound.

Caption: Workflow for enzyme inhibitor screening.

Application Notes and Protocols for the Analytical Characterization of 3-Fluorobenzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals